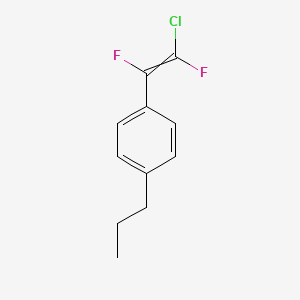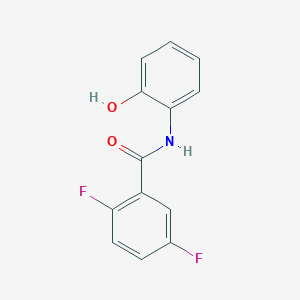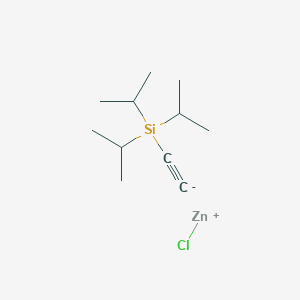
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane is a chemical compound with the molecular formula C11H21ClSiZn. It is known for its unique structure, which includes a zinc ion coordinated with an ethynyl group and a tri(propan-2-yl)silane moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane typically involves the reaction of ethynyl-tri(propan-2-yl)silane with a zinc chloride solution. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. The reaction can be represented as follows:
C2H5Si(CH3)3+ZnCl2→C2H5Si(CH3)3ZnCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various organozinc compounds.
Aplicaciones Científicas De Investigación
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane exerts its effects involves the coordination of the zinc ion with various substrates. This coordination can activate the substrates for further chemical reactions, facilitating processes such as catalysis and bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Chlorozinc(1+);ethynyl-tri(methyl)silane
- Chlorozinc(1+);ethynyl-tri(ethyl)silane
- Chlorozinc(1+);ethynyl-tri(butyl)silane
Uniqueness
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tri(propan-2-yl)silane moiety provides steric hindrance, influencing the compound’s behavior in chemical reactions and making it suitable for specialized applications.
Propiedades
Número CAS |
478184-36-0 |
|---|---|
Fórmula molecular |
C11H21ClSiZn |
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
chlorozinc(1+);ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H21Si.ClH.Zn/c1-8-12(9(2)3,10(4)5)11(6)7;;/h9-11H,2-7H3;1H;/q-1;;+2/p-1 |
Clave InChI |
IHMLYIUWAUIGKY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[Si](C#[C-])(C(C)C)C(C)C.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


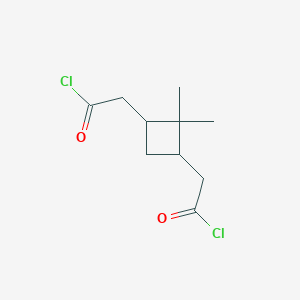
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
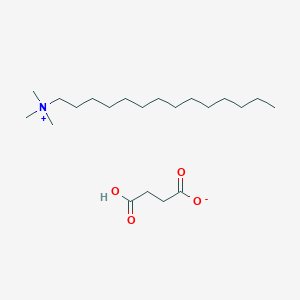
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
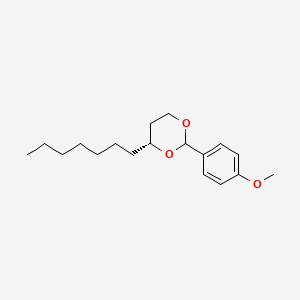

![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)

